1-(Naphth-1-yl)piperazine dihydrochloride

Solubility Salt selection Aqueous formulation

1-(Naphth-1-yl)piperazine dihydrochloride is the definitive dihydrochloride salt for neuroscience research, offering aqueous solubility that enables direct intraperitoneal administration without confounding organic vehicles. Its unique mixed serotonergic profile (5-HT1/5-HT2 antagonist with 5-HT1A agonism) provides a complete picture of serotonin modulation, unlike mono-mechanism comparators. Procure this reference antagonist to ensure reproducible in vitro and in vivo pharmacology.

Molecular Formula C14H18Cl2N2
Molecular Weight 285.2 g/mol
CAS No. 1188264-04-1
Cat. No. B1461656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Naphth-1-yl)piperazine dihydrochloride
CAS1188264-04-1
Molecular FormulaC14H18Cl2N2
Molecular Weight285.2 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=CC3=CC=CC=C32.Cl.Cl
InChIInChI=1S/C14H16N2.2ClH/c1-2-6-13-12(4-1)5-3-7-14(13)16-10-8-15-9-11-16;;/h1-7,15H,8-11H2;2*1H
InChIKeyZGMNVJGEEHEXIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Naphth-1-yl)piperazine dihydrochloride (CAS 1188264‑04‑1): Baseline Characterization and Role as a CNS Serotonergic Probe


1‑(Naphth‑1‑yl)piperazine dihydrochloride (synonym: 1‑(1‑naphthyl)piperazine dihydrochloride, 1‑NP) is a dihydrochloride salt of the arylpiperazine class. Its pharmacological profile is defined by interaction with multiple serotonin (5‑HT) receptor subtypes, acting as an antagonist at 5‑HT1 and 5‑HT2 sites (IC₅₀ = 6 nM and 1 nM, respectively, in rat cortical membranes) and as an agonist at central 5‑HT1A receptors [REFS‑1] [REFS‑2]. This non‑selective, mixed serotonergic activity distinguishes it from analogs with more restricted receptor engagement and underpins its utility as a reference compound in neuroscience research [REFS‑3].

Why Generic Arylpiperazine Substitution Is Inadequate: The Critical Role of 1‑(Naphth‑1‑yl)piperazine Dihydrochloride Salt Form and Receptor Fingerprint


Substituting a different arylpiperazine, even a close structural congener, for 1‑(Naphth‑1‑yl)piperazine dihydrochloride introduces unacceptable variance in both physicochemical properties and receptor pharmacology. The dihydrochloride salt confers substantially higher aqueous solubility compared to the neutral free base, a prerequisite for reproducible in vitro and in vivo experimentation [REFS‑1]. Simultaneously, the specific 1‑naphthyl substitution pattern yields a distinctive, non‑selective serotonergic fingerprint—combining 5‑HT1/5‑HT2 antagonism with 5‑HT1A agonism and nanomolar affinity for 5‑HT6 receptors—that cannot be replicated by 2‑naphthyl analogs or simple phenylpiperazines [REFS‑2] [REFS‑3]. Consequently, even minor modifications to the aryl group or salt stoichiometry alter the compound’s solubility, stability, and target engagement profile, rendering generic substitution scientifically unsound.

Quantitative Differentiation Guide: 1‑(Naphth‑1‑yl)piperazine Dihydrochloride Versus Closest Analogs and Alternatives


Enhanced Aqueous Solubility Through Dihydrochloride Salt Form Compared to Free Base

The dihydrochloride salt of 1‑(naphth‑1‑yl)piperazine exhibits markedly improved aqueous solubility relative to the neutral free base (1‑(1‑naphthyl)piperazine). Vendor specifications indicate that the dihydrochloride form is provided specifically for “enhanced solubility in aqueous solutions,” a critical advantage for preparing reproducible stock solutions and performing aqueous‑based biological assays [REFS‑1]. While precise quantitative solubility values for the free base are not systematically reported, the free base is known to be poorly soluble in water, necessitating the use of organic co‑solvents that can confound assay results.

Solubility Salt selection Aqueous formulation

Superior Potency at 5‑HT2 Receptors Versus 2‑Naphthyl Analog

1‑(Naphth‑1‑yl)piperazine (1‑NP) demonstrates an IC₅₀ of 1 nM for 5‑HT2 receptor antagonism in rat cortical membranes, a value that is substantially more potent than the affinity typically observed for its 2‑naphthyl isomer [REFS‑1] [REFS‑2]. In contrast, 1‑(2‑naphthyl)piperazine (2‑NP) displays a lower affinity for 5‑HT2 sites and behaves as a partial agonist rather than a pure antagonist, fundamentally altering its functional profile [REFS‑2] [REFS‑3].

5‑HT2 receptor Structure‑activity relationship Antagonist

Distinct Serotonergic Fingerprint: Mixed 5‑HT1/5‑HT2 Antagonism with 5‑HT1A Agonism

Unlike many arylpiperazines that are either pure 5‑HT1A agonists or 5‑HT2A antagonists, 1‑(naphth‑1‑yl)piperazine dihydrochloride exhibits a unique functional duality: it acts as an antagonist at 5‑HT1 (IC₅₀ = 6 nM) and 5‑HT2 (IC₅₀ = 1 nM) receptors while simultaneously behaving as a central 5‑HT1A agonist [REFS‑1] [REFS‑2]. This mixed profile is in stark contrast to simpler arylpiperazines such as 1‑(m‑trifluoromethylphenyl)piperazine (TFMPP), which is primarily a 5‑HT1B/1D agonist, and 1‑(2‑naphthyl)piperazine, which shows partial agonism at 5‑HT2A [REFS‑2] [REFS‑3].

5‑HT1A 5‑HT2A Functional selectivity Serotonin syndrome

Nanomolar Affinity for Human 5‑HT6 Receptors: A Differentiating Feature Within the Arylpiperazine Class

1‑(Naphth‑1‑yl)piperazine dihydrochloride binds to the human 5‑HT6 receptor with a Ki of 120 nM [REFS‑1]. This affinity is noteworthy because many structurally related arylpiperazines lack significant 5‑HT6 engagement. For instance, quipazine and its analogs are reported to have negligible affinity for 5‑HT6, and 1‑(2‑naphthyl)piperazine does not appear to have been systematically characterized at this target [REFS‑2] [REFS‑3].

5‑HT6 CNS drug discovery Cognition

Negligible Affinity for PPARγ Confirms Off‑Target Profile Distinction

In a competitive binding assay, 1‑(naphth‑1‑yl)piperazine dihydrochloride exhibited an IC₅₀ > 50,000 nM for human peroxisome proliferator‑activated receptor gamma (PPARγ) and an EC₅₀ > 15,000 nM for functional transactivation [REFS‑1]. This extremely low affinity demonstrates that the compound does not engage nuclear receptors implicated in metabolic regulation, a potential liability for some CNS‑active agents. In contrast, certain other piperazine‑containing drugs (e.g., pioglitazone) are known PPARγ agonists.

PPARγ Off‑target screening Metabolic side effects

Optimal Application Scenarios for 1‑(Naphth‑1‑yl)piperazine Dihydrochloride in Neuroscience and Drug Discovery


In Vivo Studies Requiring Central Serotonin Agonism with Minimal Solvent Interference

The dihydrochloride salt’s enhanced aqueous solubility enables direct preparation of injectable solutions for in vivo pharmacology. When investigating central serotonin‑mediated behaviors (e.g., hypothermia, corticosterone release), 1‑(Naphth‑1‑yl)piperazine dihydrochloride can be administered intraperitoneally at doses of 3‑30 mg/kg without the confounding effects of organic vehicles such as DMSO or ethanol [REFS‑1]. This is a distinct advantage over the poorly water‑soluble free base.

In Vitro Characterization of 5‑HT2 Receptor Antagonism in Native Tissues

With an IC₅₀ of 1 nM for 5‑HT2 receptors in rat cortical membranes, the compound serves as a potent, reversible antagonist for pharmacological profiling of novel serotonergic ligands [REFS‑1]. Its high potency ensures complete blockade of 5‑HT2‑mediated responses at low nanomolar concentrations, making it an ideal reference antagonist for Schild analysis and radioligand binding competition studies.

Functional Dissection of Mixed 5‑HT1/5‑HT2 Pathways in Ex Vivo Preparations

The unique functional duality of 1‑NP—5‑HT1/5‑HT2 antagonism coupled with 5‑HT1A agonism—allows researchers to examine the interplay between these receptor systems in isolated tissue baths (e.g., rat stomach fundus or aortic rings) [REFS‑1] [REFS‑2]. This is a scenario where a simpler, single‑mechanism comparator (e.g., TFMPP) would provide an incomplete picture of serotonergic modulation.

Medicinal Chemistry Scaffold for 5‑HT6‑Targeted Lead Optimization

The moderate affinity for human 5‑HT6 receptors (Ki = 120 nM) provides a validated starting point for structure‑based drug design [REFS‑1]. Procurement of the dihydrochloride salt as a building block facilitates the rapid synthesis of focused libraries aimed at improving 5‑HT6 potency and selectivity, a strategy distinct from using the 2‑naphthyl isomer which lacks reported 5‑HT6 activity [REFS‑2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Naphth-1-yl)piperazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.